1-Stearoyl-2-myristoyl-sn-glycero-3-PC

Catalog No.
S614560
CAS No.
20664-02-2
M.F
C40H80NO8P
M. Wt
734.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-2-myristoyl-sn-glycero-3-PC

CAS Number

20664-02-2

Product Name

1-Stearoyl-2-myristoyl-sn-glycero-3-PC

IUPAC Name

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

MZWGYEJOZNRLQE-KXQOOQHDSA-N

SMILES

Array

Synonyms

SMPC;1-Stearoyl-2-Myristoyl-sn-glycero-3-Phosphocholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

The exact mass of the compound 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 32:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC, CAS 20664-02-2) is a fully saturated, asymmetric mixed-chain phosphatidylcholine characterized by an 18-carbon stearoyl chain at the sn-1 position and a 14-carbon myristoyl chain at the sn-2 position. This specific structural asymmetry generates a controlled hydrophobic mismatch within the lipid bilayer, leading to partial chain interdigitation and distinct thermotropic phase behavior. With a main gel-to-liquid crystalline phase transition temperature (Tm) of exactly 30 °C, SMPC serves as a structural lipid for engineering temperature-sensitive liposomes (TSLs), tuning membrane elasticity without relying on oxidation-prone unsaturated lipids, and matching liposomal cellular interactions to specific thermal thresholds[1].

Substituting SMPC with symmetric saturated lipids (such as DPPC or DMPC) or its exact positional isomer MSPC (1-myristoyl-2-stearoyl-sn-glycero-3-PC) results in critical shifts in formulation thermodynamics and mechanics. While SMPC and MSPC share the exact same molecular weight and empirical formula, the reversal of the acyl chains on the glycerol backbone shifts the phase transition temperature by a full 10 °C—from 30 °C for SMPC to 40 °C for MSPC [1]. Consequently, replacing SMPC with MSPC or a generic symmetric equivalent in a temperature-triggered delivery system will alter the intended release kinetics at mild physiological or topical temperatures, rendering the nanocarrier unresponsive under the target operational conditions [2].

Positional Isomerism Drives a 10 °C Shift in Phase Transition Temperature

The placement of the acyl chains on the glycerol backbone fundamentally dictates the thermal melting profile of the lipid. Phase behavior profiling demonstrates that SMPC (18:0-14:0 PC) exhibits a main gel-to-liquid crystalline phase transition temperature (Tm) of 30 °C[1]. In contrast, its exact positional isomer MSPC (14:0-18:0 PC) exhibits a Tm of 40 °C, while the symmetric DMPC (14:0-14:0 PC) melts at 24 °C [1]. This 10 °C differential between exact structural isomers highlights the direct impact of the sn-2 chain length on bilayer packing.

Evidence DimensionGel-to-liquid crystalline phase transition temperature (Tm)
Target Compound DataSMPC (18:0-14:0 PC): 30 °C
Comparator Or BaselineMSPC (14:0-18:0 PC): 40 °C
Quantified Difference10 °C lower Tm for SMPC despite identical molecular weight and composition
ConditionsAqueous lipid dispersion phase transition profiling

Procurement of the exact sn-1/sn-2 configuration is mandatory for temperature-sensitive formulations targeting release at 30 °C rather than 40 °C.

Enhanced Membrane Softness and Bending Dynamics vs. Symmetric Equivalents

Chain-asymmetric lipids like SMPC introduce partial interdigitation that alters the mechanical properties of the resulting bilayer. Neutron spin echo (NSE) spectroscopy reveals that SMPC bilayers exhibit enhanced collective fluctuations on the nanosecond timescale compared to chain-symmetric lipids with the same average acyl length (DPPC, 16:0-16:0 PC) [1]. Specifically, the SMPC membrane is quantitatively softer, displaying an approximate 40% decrease in the compressibility modulus (κ) relative to DPPC [1].

Evidence DimensionBending dynamics and compressibility modulus (κ)
Target Compound DataSMPC (18:0-14:0 PC): ~40% decrease in compressibility modulus
Comparator Or BaselineDPPC (16:0-16:0 PC): Baseline rigidity for 16-carbon average chain
Quantified Difference~40% softer membrane for the asymmetric SMPC
ConditionsNeutron spin echo (NSE) spectroscopy of fluid-phase lipid bilayers

Allows formulators to achieve high membrane flexibility and easier liposome extrusion while maintaining a fully saturated, oxidation-resistant lipid backbone.

Temperature-Matched Liposomal Efficacy for Cellular Activation

The efficacy of liposomal nanocarriers in interacting with target cells is highly dependent on the proximity of the lipid's Tm to the environmental temperature. In targeted T-cell activation assays using large unilamellar vesicles (LUVs), formulations composed of SMPC (18:0-14:0 PC, Tm = 30 °C) achieved the highest measured cellular activation rates when the assay was conducted at exactly 30 °C [1]. When the activation temperature was shifted to 37 °C, LUVs made from 14:0-16:0 PC (Tm = 35 °C) outperformed the SMPC LUVs [1].

Evidence DimensionTargeted cellular activation efficacy
Target Compound DataSMPC LUVs (Tm = 30 °C): Maximum activation at 30 °C assay temperature
Comparator Or Baseline14:0-16:0 PC LUVs (Tm = 35 °C): Suboptimal at 30 °C, maximum at 37 °C
Quantified DifferenceEfficacy strictly peaks when LUV Tm matches the operational temperature
ConditionsJurkat cell activation assay using functionalized large unilamellar vesicles (LUVs)

Proves that selecting SMPC is essential for assays, topical applications, or bioprocesses specifically operating at or near 30 °C.

Topical and Mild-Hyperthermia Triggered Liposomes

Utilizing SMPC's precise 30 °C phase transition temperature to formulate temperature-sensitive liposomes (TSLs) designed to release their payload upon contact with human skin (typically ~32 °C) or under mild localized heating, avoiding the higher thermal thresholds required by DPPC or MSPC [1].

Oxidation-Resistant, High-Elasticity Nanocarriers

Procuring SMPC as a structural lipid to achieve the high membrane flexibility and low compressibility modulus typically associated with unsaturated lipids, but with the absolute chemical stability and zero peroxide-value drift of a fully saturated lipid backbone [2].

Temperature-Matched Cellular Activation Assays

Employing SMPC in targeted delivery assays where the operational temperature is strictly maintained at 30 °C, ensuring that the nanocarrier is in the target phase state to maximize membrane interaction and payload delivery to target cells [3].

Physical Description

Solid

XLogP3

13.5

Hydrogen Bond Acceptor Count

8

Exact Mass

733.56215551 Da

Monoisotopic Mass

733.56215551 Da

Heavy Atom Count

50

Other CAS

20664-02-2

Wikipedia

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1.Hoyrup, P.,Mouritsen, O.G., and Jorgensen, K. Phospholipase A2 activity towards vesicles of DPPC and DMPC-DSPC containing small amounts of SMPC. Biochimica et Biophysica Acta 1515(2), 133-143 (2001).

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